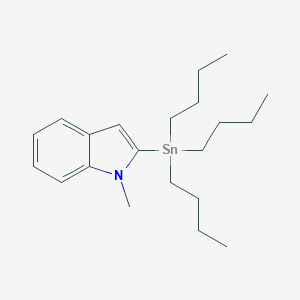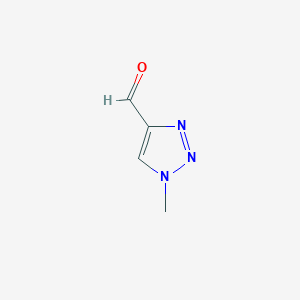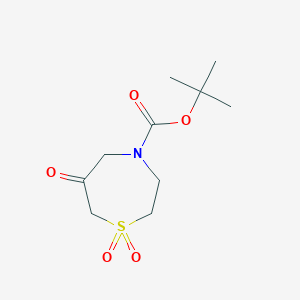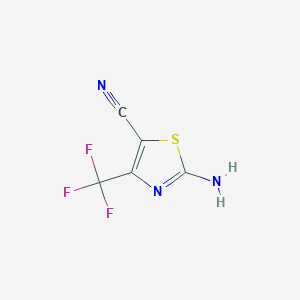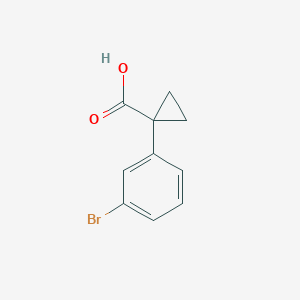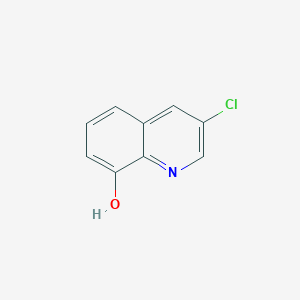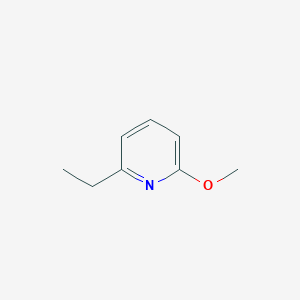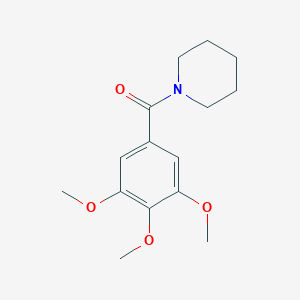
Piperidine, 1-(3,4,5-trimethoxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, also known as TMA-6, is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. TMA-6 belongs to the family of phenethylamines and is structurally similar to mescaline, a psychedelic compound found in peyote cactus.
Mecanismo De Acción
Piperidine, 1-(3,4,5-trimethoxybenzoyl)- acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. Activation of the 5-HT2A receptor has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to the antidepressant and anxiolytic effects of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.
Efectos Bioquímicos Y Fisiológicos
Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This may contribute to the antidepressant effects of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-, as depression has been associated with decreased levels of BDNF. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has also been shown to increase the activity of the prefrontal cortex, a brain region that plays a key role in regulating emotions and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in lab experiments is its high selectivity for the 5-HT2A receptor subtype, which allows for more targeted studies of the receptor's function. However, Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has a relatively short half-life, which may limit its use in certain experiments. In addition, Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is a controlled substance and requires special handling and storage procedures.
Direcciones Futuras
There are several potential future directions for research on Piperidine, 1-(3,4,5-trimethoxybenzoyl)-. One area of interest is the potential use of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- in combination with other drugs for the treatment of depression and anxiety disorders. Another area of interest is the development of new analogs of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- and its potential therapeutic effects.
In conclusion, Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. The synthesis method of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been extensively studied and optimized. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been studied for its potential use in treating depression, anxiety, and substance abuse disorders. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been shown to increase the levels of BDNF and the activity of the prefrontal cortex. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has advantages and limitations for lab experiments, and there are several potential future directions for research on Piperidine, 1-(3,4,5-trimethoxybenzoyl)-.
Métodos De Síntesis
The synthesis of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- involves the reaction of 3,4,5-trimethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a white crystalline powder. The synthesis method of Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been extensively studied and optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders. Studies have shown that Piperidine, 1-(3,4,5-trimethoxybenzoyl)- acts as a selective serotonin receptor agonist, which may contribute to its antidepressant and anxiolytic effects. Piperidine, 1-(3,4,5-trimethoxybenzoyl)- has also been studied for its potential use in treating substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
Número CAS |
3704-26-5 |
|---|---|
Nombre del producto |
Piperidine, 1-(3,4,5-trimethoxybenzoyl)- |
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
piperidin-1-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H21NO4/c1-18-12-9-11(10-13(19-2)14(12)20-3)15(17)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 |
Clave InChI |
MDFLEQBDVHQKNX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2 |
Otros números CAS |
3704-26-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



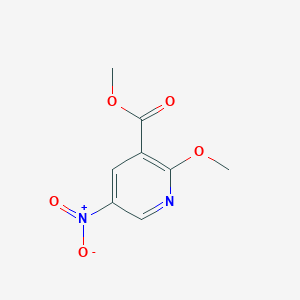
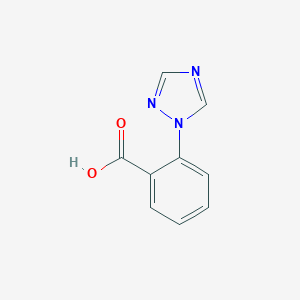
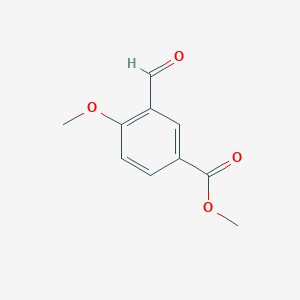
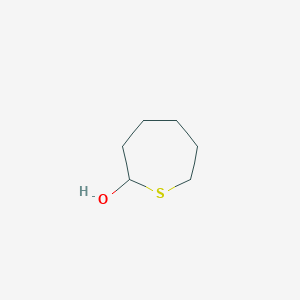
![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
